2,4,5-Trichloroaniline-d4

Beschreibung

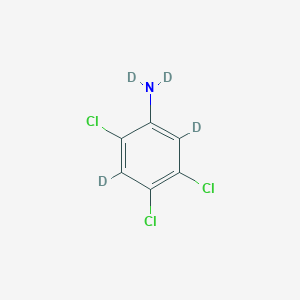

2,4,5-Trichloroaniline-d4 is a deuterium-labeled analog of 2,4,5-Trichloroaniline, a halogenated aniline derivative. The compound is synthesized by replacing four hydrogen atoms with deuterium (D) at specific positions on the aromatic ring and amine group, resulting in the molecular formula Cl₃C₆D₂ND₂ and a molecular weight of 200.48 g/mol . Its CAS registry number is 1219804-61-1, distinguishing it from the non-deuterated form (CAS 636-30-6) .

This isotopically labeled compound is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and tracking in environmental, pharmaceutical, and biochemical research . Produced by specialized suppliers like Cambridge Isotope Laboratories (CIL), it meets high purity standards (>98%) required for analytical applications .

Eigenschaften

Molekularformel |

C6H4Cl3N |

|---|---|

Molekulargewicht |

200.5 g/mol |

IUPAC-Name |

2,4,5-trichloro-N,N,3,6-tetradeuterioaniline |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2/i1D,2D/hD2 |

InChI-Schlüssel |

GUMCAKKKNKYFEB-OPTZXGQFSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)N([2H])[2H] |

Kanonische SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2,4,5-Trichloranilin-d4 erfolgt typischerweise durch Chlorierung von Anilin in Gegenwart von Deuterium. Der Prozess beginnt mit der Nitrierung von 1,2,4-Trichlorbenzol zur Bildung von 2,4,5-Trichlornitrobenzol. Dieser Zwischenstoff wird dann mit Eisenpulver und Salzsäure reduziert, um 2,4,5-Trichloranilin zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,4,5-Trichloranilin-d4 folgt einem ähnlichen Weg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktionskessel, in denen Chlorbenzol und Anilin in Gegenwart von Chlorwasserstoffgas und Chlorgas umgesetzt werden. Das Reaktionsgemisch wird dann filtriert, und das feste Produkt wird getrocknet, um die endgültige Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

2,4,5-Trichloranilin-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen verwenden häufig Reagenzien wie Eisenpulver und Salzsäure.

Substitution: Halogenierung und Nitrierung sind übliche Substitutionsreaktionen für diese Verbindung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Eisenpulver und Salzsäure bei erhöhten Temperaturen.

Substitution: Chlorgas in Gegenwart wasserfreier Lösungsmittel.

Hauptprodukte, die gebildet werden

Oxidation: Chlorierte Chinone.

Reduktion: 2,4,5-Trichloranilin.

Substitution: Verschiedene chlorierte und nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Environmental Analysis

2,4,5-Trichloroaniline-d4 is used as a tracer in environmental studies to assess the fate and transport of contaminants. Its unique isotopic signature allows for precise tracking in complex environmental matrices.

- Case Study : A study employed high-resolution mass spectrometry to detect emerging environmental contaminants. The use of deuterated compounds like this compound facilitated the identification of transformation products in water samples .

Pharmacological Research

This compound is significant in pharmacological studies due to its structural similarity to various bioactive compounds. It serves as a reference standard in the evaluation of drug interactions and metabolic pathways.

- Case Study : Research on the biological activity of chloroaniline derivatives indicated that similar compounds exhibited antimicrobial properties. The structure-activity relationship (SAR) analyses provided insights into how modifications affect efficacy against pathogens .

Kinetic Studies

Kinetic measurements involving this compound have been conducted to understand reaction mechanisms in organic synthesis.

- Research Findings : A kinetic study demonstrated that the hydrolysis of phosphate mono-esters derived from this compound was influenced by acid catalysis. The results supported hypotheses regarding bond fission and reaction order, contributing valuable data for organic chemists .

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Analysis | Tracer for contaminant studies | Effective in identifying transformation products |

| Pharmacological Research | Reference standard for drug interaction studies | Insights into SAR for antimicrobial activity |

| Kinetic Studies | Understanding reaction mechanisms in organic synthesis | Supported acid catalysis hypothesis |

Wirkmechanismus

The mechanism of action of 2,4,5-Trichloroaniline-d4 involves its interaction with various molecular targets. It acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. The compound’s chlorinated structure allows it to bind effectively to proteins, altering their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trichloroaniline (Non-Deuterated Form)

2,4,6-Trichloroaniline Hydrochloride

4-Chloroaniline-d4

3,5-Dichloro-2,4-difluoroaniline

- Molecular Formula : C₆H₃Cl₂F₂N

- Molecular Weight : 216.0 g/mol .

- Key Differences: Substitution pattern includes two chlorines (positions 3,5) and two fluorines (positions 2,4). Fluorine’s electronegativity increases stability and alters reactivity compared to purely chloro-substituted analogs. Toxicity profile: Studied for combined effects with nanomaterials, highlighting structural impacts on environmental toxicity .

Comparative Data Table

Biologische Aktivität

2,4,5-Trichloroaniline-d4 (CAS Number: 1219804-61-1) is a deuterated derivative of 2,4,5-trichloroaniline, a compound known for its environmental persistence and potential toxicological effects. This article explores the biological activity of this compound, focusing on its degradation pathways, toxicity, and ecological implications based on diverse research findings.

- Molecular Formula: C6H4Cl3N

- Molecular Weight: 200.49 g/mol

- Solubility: Slightly soluble in DMSO and methanol .

Degradation Studies

Research indicates that 2,4,5-trichloroaniline undergoes both photochemical and microbial degradation. A study conducted in eutrophic lake waters revealed that:

- Photochemical Processes: Approximately 81% of the mineralization was attributed to photochemical processes.

- Microbial Processes: Only 19% was due to microbial activity. The presence of algae inhibited bacterial mineralization of photoproducts .

The following table summarizes the degradation rates observed in various conditions:

| Condition | Mineralization (%) |

|---|---|

| Dark (no light) | 0 |

| Light (12h light/dark cycle) | 28 |

| Presence of algae | 6.8 |

| Absence of algae | 9.4 |

Toxicological Effects

The toxicological profile of this compound suggests significant risks associated with exposure:

- Acute Toxicity: Classified as acute toxic (H301 + H311 + H331).

- Chronic Effects: Potential for specific target organ toxicity with repeated exposure (H373).

- Environmental Impact: Recognized as hazardous to aquatic life with long-lasting effects (H410) .

Ecotoxicological Assessments

A comprehensive study assessed the bioaccumulation of 2,4,5-trichloroaniline in aquatic organisms. The findings highlighted:

- Bioaccumulation in Macroinvertebrates: Organisms such as mussels and crayfish showed significant accumulation rates.

- Human Health Risks: The consumption of these organisms poses potential health risks to humans and wildlife due to the presence of this compound in their tissues .

Remedial Investigations

In a remedial investigation conducted by the EPA:

Q & A

Q. What are the critical considerations for synthesizing 2,4,5-Trichloroaniline-d4 with high isotopic purity?

Methodological Answer:

- Use deuterium exchange reactions under controlled conditions (e.g., acidic D₂O or catalytic deuteration) to replace protons in the aniline group.

- Monitor isotopic purity via ¹H-NMR or mass spectrometry (MS) to ensure >98% deuterium incorporation at the labeled positions (D2 and D4) .

- Validate purity using HPLC coupled with isotope ratio analysis to detect residual non-deuterated impurities .

Q. How can this compound be distinguished from non-deuterated analogs in environmental samples?

Methodological Answer:

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Store in airtight, amber-glass vials under inert gas (e.g., argon) at −20°C to minimize photolytic and oxidative degradation .

- Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) and monitor purity using LC-MS .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reaction kinetics in photodegradation studies?

Methodological Answer:

- Compare rate constants (k) of deuterated vs. non-deuterated compounds under UV/visible light using a photoreactor with controlled wavelength and intensity.

- Analyze kinetic isotope effects (KIE) via Arrhenius plots to assess bond dissociation energy differences .

- Use computational modeling (e.g., DFT) to predict isotopic impacts on electronic transitions .

Q. What experimental designs resolve contradictions in environmental fate data for this compound?

Methodological Answer:

- Conduct controlled microcosm studies to isolate variables (e.g., pH, microbial activity, light exposure) affecting degradation pathways .

- Validate findings through inter-laboratory comparisons using standardized protocols (e.g., OECD 307 for soil degradation) .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors in disparate datasets .

Q. How can metabolic pathways of this compound in model organisms be traced with minimal interference from endogenous compounds?

Methodological Answer:

- Use stable isotope-resolved metabolomics (SIRM) with ¹³C/¹⁵N-labeled co-factors to track deuterium retention in metabolites .

- Employ high-resolution MS (HRMS) with MS/MS fragmentation to distinguish deuterated metabolites from background noise .

- Validate pathways using in vitro enzyme assays (e.g., cytochrome P450 isoforms) to confirm biotransformation steps .

Q. What strategies mitigate cross-reactivity of this compound with structurally similar analytes in multiplex assays?

Methodological Answer:

- Optimize chromatographic separation using UPLC with a phenyl-hexyl stationary phase to resolve co-eluting isomers .

- Develop antibody-based probes (e.g., molecularly imprinted polymers) with specificity for the deuterated aromatic ring .

- Validate selectivity via spike-and-recovery experiments in complex matrices (e.g., soil, biological fluids) .

Methodological Considerations

- Data Validation : Cross-reference results with non-deuterated analogs to isolate isotopic effects from experimental artifacts .

- Ethical Compliance : Ensure safe handling protocols for chlorinated aromatics, including fume hood use and waste neutralization .

- Interdisciplinary Collaboration : Integrate analytical chemistry, toxicology, and environmental science frameworks to address compound complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.